5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE
Overview
Description
5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is an organic compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes two methoxybenzamido groups and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE typically involves multiple steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and morpholine . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield pyrazoline derivatives, while acetylation with acetyl chloride can produce N-acetyl analogues .
Scientific Research Applications
5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE include:
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
What sets this compound apart is its dual methoxybenzamido groups and chlorine atoms, which contribute to its unique chemical properties and biological activities. These structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-19-9-3-13(23)11-17(19)21(27)25-15-5-7-16(8-6-15)26-22(28)18-12-14(24)4-10-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCLTWFEVCFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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